4-(Diethylamino)-2-phenylbutyronitrile
Description
Historical Context of Substituted Butyronitriles in Synthetic Chemistry
The journey of substituted butyronitriles in synthetic chemistry is intrinsically linked to the broader history of nitrile synthesis. The first member of the nitrile family, hydrogen cyanide, was synthesized by Carl Wilhelm Scheele in 1782. This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. These early discoveries laid the groundwork for the development of various synthetic methodologies for this class of compounds.
A pivotal moment in the synthesis of α-substituted nitriles, a category that includes 4-(Diethylamino)-2-phenylbutyronitrile, was the discovery of the Strecker synthesis in 1850 by Adolph Strecker. This reaction, which combines an aldehyde, ammonia (B1221849), and cyanide, provides a direct route to α-aminonitriles, which are key precursors to amino acids and other valuable molecules. mdpi.comacs.org The Strecker synthesis and its subsequent modifications have remained a cornerstone in the synthesis of α-aminonitriles, highlighting the long-standing importance of this class of compounds in organic synthesis. mdpi.com α-Aminonitriles are recognized as versatile intermediates for the creation of a wide array of organic molecules. mdpi.comresearchgate.net
Over the decades, numerous other methods for nitrile synthesis have been developed, including the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with metal cyanides, and the Letts nitrile synthesis, a reaction of aromatic carboxylic acids with metal thiocyanates. These methods have expanded the toolkit available to organic chemists for the preparation of diverse nitrile-containing molecules, including substituted butyronitriles.
Structural Significance within Nitrile and Tertiary Amine Functional Group Chemistry
The chemical character of this compound is defined by the presence of its nitrile and tertiary amine functional groups. Each of these groups imparts distinct properties and reactivity to the molecule.
The tertiary amine group (-N(CH₂CH₃)₂) in this compound is characterized by a nitrogen atom bonded to three carbon atoms. The lone pair of electrons on the nitrogen atom makes the tertiary amine basic and nucleophilic. This allows it to react with acids to form ammonium (B1175870) salts and with electrophiles. The diethylamino group, with its alkyl chains, also contributes to the lipophilicity of the molecule. The presence of the tertiary amine can also influence the reactivity of other parts of the molecule through electronic and steric effects.
The combination of the nitrile and tertiary amine groups within the same molecule, separated by a flexible butyronitrile (B89842) chain, creates the potential for intramolecular interactions and unique reactivity patterns. The phenyl group at the 2-position further influences the electronic properties and steric environment of the chiral center, adding another layer of complexity and potential for stereoselective reactions.
Detailed Research Findings
While specific research findings for this compound are not extensively documented in publicly available literature, its properties can be inferred from the study of closely related analogs such as 4-(dimethylamino)-2-phenylbutyronitrile. The data presented in the following tables are based on such analogs and computational predictions, and should be considered as estimations for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (phenyl group), a methine proton at the chiral center, methylene (B1212753) and methyl protons of the diethylamino group, and methylene protons of the butyronitrile chain. |
| ¹³C NMR | Signals for aromatic carbons, the nitrile carbon (around 120 ppm), the chiral carbon, and carbons of the diethylamino and butyronitrile alkyl chains. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2240-2260 cm⁻¹, and C-H stretching and bending vibrations for the alkyl and aromatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of alkyl groups from the amine and other fragments. |
Structure
3D Structure
Properties
IUPAC Name |
4-(diethylamino)-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-16(4-2)11-10-14(12-15)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLDFHGDPJUSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958161 | |
| Record name | 4-(Diethylamino)-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-29-4 | |
| Record name | α-[2-(Diethylamino)ethyl]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-2-phenylbutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)-2-phenylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Methodological Approaches to the Synthesis of 4 Diethylamino 2 Phenylbutyronitrile and Analogues
Direct Alkylation Strategies for Substituted Nitrile Formation
Direct alkylation of compounds with an activated methylene (B1212753) group, such as phenylacetonitrile (B145931), represents a straightforward approach to the synthesis of 4-(diethylamino)-2-phenylbutyronitrile. This method relies on the deprotonation of the α-carbon to the nitrile, creating a nucleophilic carbanion that can then react with an appropriate electrophile.
Alkylation of Activated Methylene Compounds with Aminoethyl Halides
The core of this synthetic strategy is the reaction of the phenylacetonitrile anion with a haloalkylamine, specifically a 2-(diethylamino)ethyl halide. The acidity of the α-proton of phenylacetonitrile (pKa ≈ 22 in DMSO) allows for its removal by a sufficiently strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the aminoethyl halide and displacing the halide to form the desired product.
A general representation of this reaction is as follows:

Reaction Scheme for the Alkylation of Phenylacetonitrile with a 2-(Diethylamino)ethyl Halide.
A variety of bases can be employed for the deprotonation of phenylacetonitrile, including alkali metal hydrides (e.g., sodium hydride), amides (e.g., sodium amide), and alkoxides (e.g., potassium tert-butoxide). The choice of solvent is also critical and is often an aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) to prevent protonation of the carbanion.
Application of Phase-Transfer Catalysis in Nitrile Alkylation Reactions
Phase-transfer catalysis (PTC) offers a practical and efficient alternative for the alkylation of nitriles, avoiding the need for strictly anhydrous conditions and strong, hazardous bases. orgsyn.org In this methodology, the reaction is carried out in a biphasic system, typically consisting of an aqueous phase containing a concentrated base (e.g., 50% aqueous sodium hydroxide) and an organic phase containing the phenylacetonitrile and the alkylating agent. orgsyn.org
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium (B103445) salt, facilitates the transfer of the hydroxide (B78521) anion from the aqueous phase to the organic phase. orgsyn.org In the organic phase, the hydroxide ion deprotonates the phenylacetonitrile, and the resulting carbanion then reacts with the aminoethyl halide. The catalyst cation then transports the halide anion back to the aqueous phase, completing the catalytic cycle.
This method has been successfully employed for the alkylation of arylacetonitriles with various monohaloalkanes. orgsyn.org For instance, the synthesis of 2-phenylbutyronitrile, an analogue of the target compound, is achieved in high yields (78-84%) by reacting phenylacetonitrile with ethyl bromide under PTC conditions. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Product | Yield (%) |
| Phenylacetonitrile | Ethyl Bromide | Benzyltriethylammonium chloride | 50% aq. NaOH | Benzene/Water | 2-Phenylbutyronitrile | 78-84 |
Table 1: Example of Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile. orgsyn.org
The use of PTC simplifies the experimental procedure, often leads to purer products, and allows for milder reaction conditions compared to traditional methods. orgsyn.org
Alternative Synthetic Routes to Substituted Phenylbutyronitriles
Beyond direct alkylation, other synthetic strategies have been developed to construct the 4-amino-2-phenylbutyronitrile framework. These methods often involve multi-component reactions that can build molecular complexity in a single step.
Addition Reactions Involving Ketones, Cyanide Sources, and Amines
Multi-component reactions such as the Strecker and Mannich reactions provide convergent pathways to aminonitriles and related structures.
The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com The reaction proceeds through the formation of an imine or iminium ion, which is then attacked by the cyanide nucleophile. mdpi.com While the classical Strecker synthesis yields an α-aminonitrile, modifications of this reaction can be envisioned to produce γ-aminonitriles.
The Mannich reaction is another powerful tool for the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing group. phasetransfer.com The reaction involves the condensation of an active hydrogen compound (like phenylacetonitrile), an aldehyde (often formaldehyde), and a primary or secondary amine (such as diethylamine). phasetransfer.com The key intermediate in the Mannich reaction is an iminium ion, formed from the amine and the aldehyde, which then acts as an electrophile. phasetransfer.com
A study by Zaugg, Horrom, and Hernestam detailed the Mannich reaction of diphenylacetonitrile (B117805) (a close analogue of phenylacetonitrile) with formaldehyde (B43269) and various secondary amines, including dimethylamine (B145610). sci-hub.se The reaction of diphenylacetonitrile, aqueous formaldehyde, and aqueous dimethylamine in a dioxane/ethanol (B145695) solvent system at 40-50°C for an extended period resulted in the formation of α,α-diphenyl-β-dimethylaminopropionitrile. sci-hub.se This demonstrates the feasibility of using a Mannich-type reaction to introduce an aminoethyl group onto a phenylacetonitrile derivative.
| Active Hydrogen Compound | Aldehyde | Amine | Product |
| Diphenylacetonitrile | Formaldehyde | Dimethylamine | α,α-Diphenyl-β-dimethylaminopropionitrile |
Table 2: Example of a Mannich Reaction with a Phenylacetonitrile Analogue. sci-hub.se
Aminative Cyanation Utilizing Organoborane Reagents
Modern synthetic methods are continuously being developed to achieve more efficient and selective bond formations. While a direct, one-pot aminative cyanation of an alkene precursor utilizing organoborane reagents to form this compound is not extensively documented, related transformations suggest potential pathways.
One such advanced strategy is the copper-catalyzed decarbonylative alkylation-cyanation of styrene (B11656) derivatives. rsc.org This method involves the reaction of a styrene with an aliphatic aldehyde and trimethylsilyl (B98337) cyanide. While this specific reaction does not directly involve an amine or an organoborane reagent for the aminative part, it showcases the concurrent formation of a C-C bond and the introduction of a nitrile group to an alkene.
A hypothetical route involving organoboranes could proceed in a multi-step fashion. For instance, hydroboration of a suitable allylic amine derivative could generate an organoborane intermediate. Subsequent reaction of this intermediate, potentially through a cross-coupling reaction, could introduce the phenylacetonitrile moiety. However, more direct methods are generally preferred for their atom economy and step efficiency.
Optimization of Reaction Conditions and Synthetic Yields
The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reactant stoichiometry is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.
In the context of synthesizing aminonitriles, studies have focused on optimizing various parameters. For instance, in Strecker-type reactions, the choice of cyanide source (e.g., HCN, KCN, TMSCN), catalyst (Lewis acids, Brønsted acids, or organocatalysts), and solvent can significantly impact the reaction outcome. mdpi.comnih.gov Investigations into these reactions have explored a range of conditions to find the optimal combination for specific substrates. nih.gov
For alkylation reactions, particularly those under phase-transfer catalysis, several factors are critical for optimization:
Catalyst Choice and Concentration: The structure of the quaternary ammonium or phosphonium salt can influence its lipophilicity and, consequently, its catalytic activity. The catalyst loading is also a key parameter to optimize.
Base Concentration: The concentration of the aqueous base (e.g., NaOH) affects the extent of deprotonation of the active methylene compound.
Solvent System: The nature of the organic solvent can impact the solubility of the reactants and the catalyst, thereby influencing the reaction rate.
Temperature: Reaction temperature affects the rate of reaction, but higher temperatures can also lead to increased side products.
Stirring Rate: In a biphasic system, efficient mixing is essential to maximize the interfacial area where the reaction occurs.
A systematic study of these parameters allows for the development of a robust and high-yielding synthetic process. For example, in the synthesis of N-acylated α-aminonitriles, a variant of the Strecker reaction, a thorough exploration of catalyst, solvent, reaction time, and cyanide source was conducted to develop a protocol with broad functional group tolerance and yields ranging from 7 to 90%. nih.gov This highlights the importance of empirical optimization for achieving desired synthetic outcomes.
| Parameter | Variation | Effect on Yield/Purity |
| Catalyst | Lewis Acids vs. Brønsted Acids | Can significantly alter reaction rate and selectivity. |
| Solvent | Protic vs. Aprotic | Affects solubility of reactants and stability of intermediates. |
| Cyanide Source | KCN vs. TMSCN | TMSCN is often more reactive but also more sensitive to moisture. |
| Temperature | Room Temperature vs. Elevated | Higher temperatures can increase reaction rate but may lead to decomposition or side reactions. |
Table 3: General Parameters for Optimization in Aminonitrile Synthesis.
Influence of Solvent Systems on Reaction Efficacy
The choice of solvent is a critical parameter in the synthesis of this compound precursors, particularly in reactions involving immiscible reagents, such as the alkylation of phenylacetonitrile under phase-transfer catalysis (PTC). biomedres.us In this methodology, a two-phase system, typically consisting of a concentrated aqueous alkaline solution (e.g., 50% NaOH) and a non-polar organic solvent, is employed. orgsyn.org
The primary role of the organic solvent is to dissolve the organic substrate (phenylacetonitrile) and the alkylating agent. Solvents such as benzene, toluene, or dichloromethane (B109758) are frequently used. orgsyn.orgprinceton.edu Dichloromethane is noted for its ability to dissolve a wide range of quaternary ammonium salts used as catalysts. princeton.edu The selection of a non-polar organic solvent is also crucial for maximizing the interactions between the catalyst and the reacting anion in asymmetric PTC applications. princeton.edu The use of a two-phase PTC system provides a significant advantage by avoiding the need for polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can be difficult to remove during product workup. phasetransfer.com
For reactions involving the introduction of the amino group, such as in Mannich-type reactions which produce related aminonitrile structures, solvent polarity plays a key role. While non-polar organic solvents may result in the formation of Schiff base intermediates, the presence of water can significantly favor the desired Mannich reaction, leading to higher product yields. researchgate.net The use of high-boiling alcohols as solvents has also been reported to be effective in obtaining specific Mannich bases directly from the reaction. rsc.org The polarity of the solvent can influence epimerization rates in reactions involving chiral amino acids, with more polar solvents sometimes promoting loss of stereochemical integrity. monash.edu
The following table illustrates the effect of different solvents on the yield of a model Mannich reaction, highlighting the importance of solvent selection on reaction outcomes.
| Solvent | Yield (%) | Reference |
|---|---|---|
| Toluene | <10 | researchgate.net |
| Dichloromethane (DCM) | <10 | researchgate.net |
| Tetrahydrofuran (THF) | <10 | researchgate.net |
| Acetone | 32 | researchgate.net |
| Acetone/Water (1:1) | 80 | researchgate.net |
| Dimethylformamide (DMF) | <10 | researchgate.net |
Temperature and Pressure Effects on Reaction Kinetics and Selectivity
Temperature is a critical parameter that directly affects reaction kinetics, product yield, and selectivity in the synthesis of this compound and its precursors. The alkylation of phenylacetonitrile with ethyl bromide, a key step in the synthesis, is an exothermic reaction that requires careful temperature control. A standard procedure maintains the reaction temperature between 28–35°C during the addition of the alkylating agent, followed by a moderate increase to 40°C to ensure the reaction proceeds to completion. orgsyn.org This control prevents runaway reactions and minimizes the formation of side products.
Kinetic studies provide quantitative insight into the effect of temperature. In a study of the phase-transfer-catalyzed alkylation of phenylacetonitrile in supercritical ethane (B1197151), the reaction rate was shown to increase significantly with temperature. acs.orgacs.org Higher temperatures accelerate the reaction, reducing the required cycle time. However, elevated temperatures can also have detrimental effects. Quaternary ammonium salts, commonly used as phase-transfer catalysts, are susceptible to thermal decomposition, particularly in the presence of strong bases, with degradation often occurring at temperatures above 50–70°C. princeton.edu Furthermore, higher temperatures can reduce selectivity, potentially leading to an increase in undesired by-products such as dialkylated species. In asymmetric synthesis, lower temperatures are often found to improve the optical purity of the products. phasetransfer.com
Pressure is generally not a significant variable for this class of reactions when conducted in liquid-phase systems at or near atmospheric pressure. However, in specialized systems, such as those using supercritical fluids, pressure becomes a key parameter. The alkylation of phenylacetonitrile has been successfully performed in supercritical ethane at 138 bar. acs.orgacs.org In other contexts, such as the direct amination of alcohols with ammonia (B1221849), high pressures (e.g., 150 bar) are necessary to maintain the reagent in the liquid phase and drive the reaction forward. chemicalbook.com
The table below presents kinetic data from the study on phenylacetonitrile alkylation in supercritical ethane, demonstrating the quantitative effect of temperature on the reaction rate. acs.org
| Temperature (°C) | Pseudo-Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Reference |
|---|---|---|
| 45 | 0.0035 | acs.org |
| 60 | 0.0055 | acs.org |
| 75 | 0.014 | acs.org |
Role of Catalytic Systems in Enhancing Reaction Outcomes
Catalytic systems are fundamental to the efficient synthesis of this compound and its analogues, with phase-transfer catalysis (PTC) being a particularly prominent and effective methodology. crdeepjournal.org PTC facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic phase) by using a catalyst that can transport one reactant across the phase boundary.
In the C-alkylation of phenylacetonitrile, a quaternary ammonium salt such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide (TBAB) is commonly used. orgsyn.org The mechanism involves the deprotonation of phenylacetonitrile by a strong aqueous base (like NaOH) at the interface. cambridge.org The lipophilic quaternary ammonium cation (Q⁺) then pairs with the resulting phenylacetonitrile anion, forming an ion pair (Q⁺[PhCHCN]⁻) that is soluble in the organic phase. This ion pair migrates into the organic bulk, where the nucleophilic carbanion reacts with the alkylating agent (e.g., ethyl bromide). phasetransfer.com This catalytic cycle allows the reaction to proceed under mild conditions with high yields (78-84% for 2-phenylbutyronitrile), avoiding the use of hazardous reagents like sodium amide in anhydrous solvents. orgsyn.org
The choice of catalyst significantly impacts reaction efficiency. The structure of the quaternary ammonium salt, including the size of its alkyl groups and the nature of the counter-ion, influences its catalytic activity. princeton.edu Comparative studies on similar PTC reactions have evaluated the performance of various catalysts. For instance, in the alkylation of hydantoins, TBAB was found to be highly effective, while other catalysts like tetrabutylammonium iodide (TBAI) and Aliquat 336 also showed good activity. nih.gov For other reactions, such as the benzoin (B196080) condensation, TBAB was shown to be more effective than tetramethylammonium (B1211777) bromide (TMAB) or ethyl triphenyl phosphonium bromide (ETPB). cambridge.org
Beyond PTC for alkylation, other catalytic systems are employed for the synthesis of aminonitrile analogues via different routes. The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, can be catalyzed by systems such as nano copper ferrite, particularly under environmentally benign conditions using water as a solvent. researchgate.net Metal pincer complexes have also been developed for catalyzing Mannich-type reactions of nitriles with imines to produce β-aminonitriles. rug.nl
The following table compares the effectiveness of different phase-transfer catalysts in a model alkylation reaction, demonstrating the impact of catalyst choice on reaction yield.
| Catalyst | Reaction | Yield (%) | Reference |
|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Allylation of Hydantoin | 99 | nih.gov |
| Tetrabutylammonium Iodide (TBAI) | Allylation of Hydantoin | 90 | nih.gov |
| Tetrahexylammonium Bromide | Allylation of Hydantoin | 86 | nih.gov |
| Aliquat 336 | Allylation of Hydantoin | 74 | nih.gov |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Allylation of Hydantoin | 78 | nih.gov |
Elucidation of Reaction Pathways and Chemical Transformations of 4 Diethylamino 2 Phenylbutyronitrile
Nucleophilic Reactivity of the Nitrile Functionality
The cyano group (-C≡N) in 4-(diethylamino)-2-phenylbutyronitrile is a versatile functional group that can undergo several nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
One of the most significant reactions of the nitrile group is its hydrolysis to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. For instance, the hydrolysis of α-aminonitriles is a key step in the Strecker synthesis of amino acids. masterorganicchemistry.comwikipedia.org This process typically involves heating the aminonitrile with a strong acid or base. masterorganicchemistry.com A similar procedure is employed for the hydrolysis of related aminonitriles, such as 2-(N,N-dimethylamino)-2-phenylbutyronitrile, which is hydrolyzed under reflux with a pH of 12 or higher to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.com
The general scheme for the hydrolysis of this compound to 4-(diethylamino)-2-phenylbutanoic acid is presented in Table 1.
| Reactant | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | H₃O⁺ or OH⁻, heat | 4-(Diethylamino)-2-phenylbutanoic acid | Hydrolysis |
Chemical Transformations Involving the Tertiary Amine Moiety
The diethylamino group in this compound is a tertiary amine, which imparts basic properties to the molecule and serves as a reactive handle for various chemical modifications.
A classic reaction involving tertiary amines is the Hofmann elimination. aanda.orgwikipedia.org This reaction sequence converts a tertiary amine into a quaternary ammonium (B1175870) salt, which then undergoes an elimination reaction upon treatment with a strong base, typically silver oxide, to form an alkene. wikipedia.orgmasterorganicchemistry.combyjus.com The process begins with the exhaustive methylation of the tertiary amine with an excess of methyl iodide to form a quaternary ammonium iodide. masterorganicchemistry.combyjus.com This salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide (B78521). aanda.orgwikipedia.org Heating this hydroxide salt induces an E2 elimination, yielding the least substituted alkene, a phenomenon known as the Hofmann rule. aanda.orgwikipedia.org
In the case of a derivative of this compound, such as 4-(diethylamino)-2-phenylbutanamine (formed by reduction of the nitrile), the Hofmann elimination would proceed as outlined in Table 2.
| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-(Diethylamino)-2-phenylbutanamine | Excess CH₃I | Quaternary ammonium iodide salt | Exhaustive Methylation |
| 2 | Quaternary ammonium iodide salt | Ag₂O, H₂O | Quaternary ammonium hydroxide | Anion Exchange |
| 3 | Quaternary ammonium hydroxide | Heat | Alkene + Triethylamine | Hofmann Elimination |
Strategic Derivatization for Molecular Modification and Analytical Profiling
Derivatization of this compound and its transformation products is crucial for modifying its molecular structure and for enabling its analysis by various chromatographic techniques.
The carboxylic acid, 4-(diethylamino)-2-phenylbutanoic acid, obtained from the hydrolysis of this compound, can be readily converted to its corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.aubyjus.com This is a reversible condensation reaction, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. scienceready.com.au For example, the esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid is achieved by refluxing with ethanol (B145695) and concentrated sulfuric acid. google.com
The general reaction for the esterification of 4-(diethylamino)-2-phenylbutanoic acid is shown in Table 3.
| Reactant | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| 4-(Diethylamino)-2-phenylbutanoic acid | R'OH, H⁺ (e.g., H₂SO₄), heat | Alkyl 4-(diethylamino)-2-phenylbutanoate | Fischer Esterification |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Polar compounds, such as those containing amino and carboxylic acid groups, often require derivatization to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens in functional groups like -OH, -NH₂, and -COOH are replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com The derivatization of this compound or its hydrolyzed product would render them more amenable to GC-MS analysis by reducing their polarity and increasing their volatility. jfda-online.com
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.comneliti.com This reaction is typically reversible and can be catalyzed by either acid or base. neliti.com The amine derivative of this compound, namely 4-(diethylamino)-2-phenylbutanamine, possesses a primary amino group and can therefore react with various carbonyl compounds to form Schiff bases.
Similarly, if the nitrile group of this compound were to be reduced to an aldehyde, forming 4-(diethylamino)-2-phenylbutanal, this aldehyde could then react with primary amines to yield Schiff bases. A related compound, 4-dimethylamino-2-phenylbutanal, has been synthesized. chemsynthesis.com The formation of a Schiff base involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. neliti.com
The general reaction for the formation of a Schiff base from 4-(diethylamino)-2-phenylbutanamine is depicted in Table 4.
| Reactants | Conditions | Product | Reaction Type |
|---|---|---|---|
| 4-(Diethylamino)-2-phenylbutanamine + Aldehyde/Ketone (R'C(=O)R'') | Acid or base catalysis | Schiff Base (Imine) | Condensation |
Reductive Transformations of Nitrile and Ester Precursors
The nitrile functionality in this compound is a key site for chemical modification, primarily through reduction to a primary amine. This transformation is of significant interest as it leads to the formation of diamines, which are valuable building blocks in medicinal chemistry. The reduction can be achieved through several methods, including catalytic hydrogenation and the use of metal hydride reagents.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. nih.gov This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, platinum oxide, and rhodium. The reaction conditions, such as pressure, temperature, and solvent, can significantly influence the yield and selectivity of the reaction. For instance, the presence of a basic substance in a two-phase solvent system comprising an immiscible organic solvent and water has been shown to be an improved process for the catalytic hydrogenation of organic nitriles to primary amines using a rhodium catalyst. researchgate.net
The general scheme for the catalytic hydrogenation of a nitrile is as follows:
R-C≡N + 2 H₂ --(Catalyst)--> R-CH₂-NH₂
In the context of this compound, the product of this reduction would be 4-(diethylamino)-2-phenylbutane-1-amine. A potential side reaction in nitrile hydrogenation is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the starting nitrile or intermediate imine. The choice of catalyst and reaction conditions can be optimized to minimize these side products.
Metal Hydride Reduction:
Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents capable of converting nitriles to primary amines. nih.govmdpi.com LiAlH₄ is a potent reagent that readily reduces a wide variety of functional groups, including nitriles. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to liberate the amine product.
The mechanism of LiAlH₄ reduction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group, followed by a second hydride transfer to the intermediate imine anion.
R-C≡N + [AlH₄]⁻ → [R-CH=N-AlH₃]⁻ → [R-CH₂-N-AlH₂]⁻ --(H₂O)--> R-CH₂-NH₂
Sodium borohydride is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce nitriles on its own. However, its reactivity can be enhanced by the addition of transition metal salts, such as cobalt chloride, enabling the selective reduction of nitriles. google.com
The choice between catalytic hydrogenation and metal hydride reduction often depends on the presence of other functional groups in the molecule and the desired selectivity.
| Reductant | Typical Conditions | Product from Nitrile | Notes |
| H₂/Raney Ni | High pressure H₂, alcohol solvent | Primary amine | Can lead to secondary and tertiary amine byproducts. |
| H₂/PtO₂ | H₂, acidic or neutral solvent | Primary amine | Effective for a broad range of nitriles. |
| LiAlH₄ | Anhydrous ether or THF, then H₂O workup | Primary amine | Powerful, non-selective reducing agent. libretexts.org |
| NaBH₄/CoCl₂ | Alcohol solvent | Primary amine | Milder conditions, more selective than LiAlH₄. google.com |
Stereochemical Considerations in Reactions of Chiral Butyronitrile (B89842) Derivatives
The this compound molecule possesses a chiral center at the carbon atom bearing the phenyl group (C2). This introduces the element of stereoisomerism, and any reaction involving this center or the adjacent nitrile group must consider the potential stereochemical outcomes.
When a chiral compound is synthesized from achiral starting materials without the use of a chiral catalyst or auxiliary, the result is a racemic mixture (an equal mixture of both enantiomers). The resolution of such a mixture into its individual enantiomers can be a challenging process. researchgate.net
Reactions that create a new stereocenter or modify an existing one in a chiral molecule can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers if another stereocenter is present. The stereochemical course of a reaction is influenced by factors such as the reaction mechanism, the steric hindrance around the reactive center, and the presence of chiral reagents or catalysts.
For instance, the reduction of the nitrile group in an enantiomerically pure sample of this compound to the corresponding primary amine does not involve breaking any bonds at the existing chiral center (C2). Therefore, the configuration at C2 is expected to be retained, and the product will also be enantiomerically pure.
However, if a reaction were to involve the deprotonation of the C2 position followed by an electrophilic attack, the stereochemical outcome would be highly dependent on the nature of the base and the electrophile, as well as the reaction conditions. Such a reaction could lead to retention of configuration, inversion of configuration, or racemization.
The stereoselective synthesis of chiral butyronitrile derivatives is an active area of research. Methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the enzymatic resolution of racemic mixtures. mdpi.comnih.gov For example, the asymmetric reduction of β-ketonitriles using a recombinant carbonyl reductase can produce chiral β-hydroxy nitriles with excellent optical purity. nih.gov While not directly applicable to the synthesis of this compound, this illustrates the principle of using biocatalysis to achieve high enantioselectivity in the synthesis of chiral nitriles.
Role of 4 Diethylamino 2 Phenylbutyronitrile As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Organic Molecules
The chemical reactivity of the nitrile and amino functionalities within 4-(diethylamino)-2-phenylbutyronitrile makes it a valuable starting material for synthesizing diverse classes of organic compounds, including carboxylic acid derivatives, substituted alcohols, and amines.
The nitrile group (–C≡N) of this compound can be converted into a carboxylic acid group (–COOH) through hydrolysis. This transformation is a fundamental reaction in organic chemistry and can be achieved under either acidic or alkaline conditions. libretexts.orgdocbrown.info
Acid Hydrolysis : This method involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The nitrogen atom of the nitrile is converted into an ammonium (B1175870) ion, yielding the corresponding carboxylic acid, 4-(diethylamino)-2-phenylbutanoic acid. libretexts.org
| Reagent | Conditions | Product |
| Dilute Hydrochloric Acid (HCl) | Heat (Reflux) | 4-(diethylamino)-2-phenylbutanoic acid + Ammonium chloride |
| Dilute Sulfuric Acid (H₂SO₄) | Heat (Reflux) | 4-(diethylamino)-2-phenylbutanoic acid + Ammonium sulfate |
Alkaline Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), also results in the formation of the carboxylic acid. libretexts.org In this process, the carboxylate salt is initially formed, along with ammonia (B1221849) gas. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
| Step | Reagent | Conditions | Intermediate/Product |
| 1 | Sodium Hydroxide (NaOH) | Heat (Reflux) | Sodium 4-(diethylamino)-2-phenylbutanoate + Ammonia |
| 2 | Strong Acid (e.g., HCl) | Acidification | 4-(diethylamino)-2-phenylbutanoic acid |
These hydrolytic pathways demonstrate the utility of this compound as a direct precursor to its corresponding carboxylic acid, which can then be used in further synthetic applications, such as esterification or amidation. organic-chemistry.orgorgsyn.org
The nitrile functionality can also be a gateway to synthesizing primary amines through reduction.
Synthesis of Amines : The reduction of the nitrile group in this compound leads to the formation of a primary amine, 4-(diethylamino)-2-phenylbutan-1-amine. This transformation can be accomplished using various reducing agents. organic-chemistry.org Reagents such as diisopropylaminoborane, in the presence of a catalyst like lithium borohydride (B1222165), are effective for the reduction of a wide array of aliphatic and aromatic nitriles to primary amines. nih.govorganic-chemistry.org Other common reducing agents include sodium borohydride (often in the presence of a catalyst) and lithium aluminum hydride. jsynthchem.commasterorganicchemistry.com
| Reducing Agent System | Product |
| Diisopropylaminoborane / cat. LiBH₄ | 4-(diethylamino)-2-phenylbutan-1-amine |
| Sodium Borohydride (NaBH₄) / Catalyst | 4-(diethylamino)-2-phenylbutan-1-amine |
| Lithium Aluminum Hydride (LiAlH₄) | 4-(diethylamino)-2-phenylbutan-1-amine |
Synthesis of Alcohols : While the direct conversion of a nitrile to an alcohol is not a standard one-step process, this compound can be converted into the corresponding alcohol, 4-(diethylamino)-2-phenylbutan-1-ol, through a two-step sequence. First, the nitrile is hydrolyzed to the carboxylic acid as described previously. The resulting 4-(diethylamino)-2-phenylbutanoic acid can then be reduced to the primary alcohol. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
This versatility makes this compound a valuable intermediate for accessing both amino and alcohol derivatives, which are themselves important building blocks in further synthetic endeavors.
Building Block for Advanced Molecular Architectures
In chemical synthesis, a "building block" is a molecule that can be used to assemble more complex molecular structures. nih.gov this compound fits this description due to its combination of functional groups that can be selectively manipulated. The presence of the nitrile, the tertiary amine, and the phenyl ring allows for a stepwise approach to constructing advanced molecular architectures.
The transformations discussed—hydrolysis to a carboxylic acid and reduction to a primary amine—convert the nitrile group into other key functionalities. These new groups can then participate in a host of subsequent reactions. For example, the synthesized carboxylic acid can undergo esterification or amide bond formation, while the primary amine can form imines or be used in alkylation reactions. These reactions allow for the extension of the molecular framework, making this compound a foundational piece for creating larger, more intricate molecules.
Applications in Related Fields of Organic Chemistry
The structural motifs present in this compound, particularly the diethylaminophenyl group, are found in molecules used in specialized areas of organic chemistry, such as the development of fluorescent probes and dyes.
Many fluorescent dyes and probes incorporate an electron-donating group connected to an aromatic system, which acts as part of a larger conjugated π-system. The 4-(diethylamino)phenyl moiety is a potent electron-donating structure that is frequently exploited in the design of fluorescent molecules. nih.govresearchgate.net This structural feature is known to be a key component in solvatochromic dyes, where the fluorescence properties are sensitive to the polarity of the solvent environment. acs.org
Compounds containing a dialkylamino-phenyl group are often used as precursors or key intermediates in the synthesis of fluorescent probes for various applications, including pH sensing and biological imaging. nih.govnih.gov For instance, derivatives of 7-(diethylamino)coumarin and 7-(diethylamino)quinolin-2(1H)-one are well-known fluorophores. nih.govresearchgate.net The synthesis of such complex heterocyclic systems often involves the condensation of smaller, functionalized building blocks.
Given that this compound contains the essential diethylamino-phenyl structural unit, it represents a potential intermediate for the synthesis of novel fluorescent probes and dyes. The nitrile group can be chemically transformed into other reactive handles that could be used to build the extended conjugated systems necessary for fluorescence.
Advanced Analytical Methodologies for Characterization of 4 Diethylamino 2 Phenylbutyronitrile and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular framework of 4-(Diethylamino)-2-phenylbutyronitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the atomic connectivity and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton, including the connectivity of atoms and the electronic environment of the functional groups.
For this compound, ¹H NMR spectroscopy would be used to identify all the distinct proton environments. The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The methine proton (CH) adjacent to both the phenyl and nitrile groups would appear as a multiplet, its chemical shift influenced by these electron-withdrawing groups. The diethylamino group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), resulting from spin-spin coupling with each other. The other methylene group in the butyronitrile (B89842) chain would also produce distinct multiplets.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in this compound would give a distinct signal. Key resonances would include those for the nitrile carbon (C≡N) typically found downfield around 118-125 ppm, the aromatic carbons of the phenyl ring between 125-140 ppm, and the aliphatic carbons of the butyronitrile chain and the diethylamino group at higher field strengths. The specific chemical shifts provide definitive evidence for the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Protons (C₆H₅) | 7.2 - 7.5 (m) | 125 - 140 |
| Methine Proton (CH-Ph) | 3.8 - 4.2 (m) | 40 - 45 |
| Methylene Protons (-CH₂-CH-Ph) | 2.0 - 2.4 (m) | 30 - 35 |
| Methylene Protons (-CH₂-N) | 2.5 - 2.9 (m) | 50 - 55 |
| Diethylamino Methylene (-N-CH₂-CH₃) | 2.4 - 2.8 (q) | 45 - 50 |
| Diethylamino Methyl (-N-CH₂-CH₃) | 1.0 - 1.3 (t) | 10 - 15 |
| Nitrile Carbon (-C≡N) | N/A | 118 - 125 |
(m = multiplet, q = quartet, t = triplet)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dummies.com The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds. dummies.comyoutube.com
The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The presence of the phenyl group would be confirmed by C-H stretching absorptions for sp²-hybridized carbons just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) and characteristic C=C stretching bands within the aromatic ring at approximately 1450-1600 cm⁻¹. youtube.com Aliphatic C-H stretching from the ethyl and butyl groups would be observed as strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org The C-N stretching of the diethylamino group would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. These methods are also the foundation for accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and for performing precise quantitative measurements. For this compound, a reversed-phase HPLC method would typically be employed.
In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. The compound is separated from potential impurities based on differences in their polarity. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared against a calibration curve generated from standards of known concentration. eeer.orgresearchgate.net
Table 3: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
While this compound may have limited volatility for direct analysis by Gas Chromatography (GC), its derivatives can be readily analyzed. GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, providing high sensitivity and structural information.
Derivatization is a chemical modification process used to convert analytes into more volatile and thermally stable forms suitable for GC analysis. jfda-online.com For related compounds or potential metabolites of this compound that might contain active hydrogens (e.g., hydroxyl or primary/secondary amine groups), silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. These reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance. The derivatized compound is then injected into the GC-MS, where it is separated and the resulting mass spectrum is used for identification by comparing it to spectral libraries or by interpreting its fragmentation pattern. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the molecular weight and structural analysis of mass spectrometry. While direct LC-MS analysis of this compound is feasible, derivatization strategies can significantly enhance analytical performance. researchgate.netmeliomics.com
Chemical derivatization in LC-MS can improve chromatographic separation, increase detection sensitivity, and enhance the accuracy of compound identification. researchgate.netresearchgate.net Reagents can be chosen to introduce a specific chemical tag onto the analyte that has high ionization efficiency, leading to a much stronger signal in the mass spectrometer. For a tertiary amine like that in this compound, derivatization might not be as common as for primary or secondary amines, but related compounds or degradation products could be targeted. For instance, if a metabolite contains a carboxyl or hydroxyl group, derivatization can be used to improve its retention on a reversed-phase column and enhance its ionization. This approach allows for the detection and quantification of trace levels of the compound or its derivatives in complex matrices. researchgate.netnih.gov
Theoretical and Computational Investigations of 4 Diethylamino 2 Phenylbutyronitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule like 4-(Diethylamino)-2-phenylbutyronitrile. Methods such as Density Functional Theory (DFT) and other quantum chemistry approaches can provide deep insights into its electronic structure and reactivity. nih.gov These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.
Key parameters that can be calculated include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity, as they govern its ability to donate or accept electrons in chemical reactions. Furthermore, electrostatic potential maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry provides powerful methods for elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely mechanism. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.
A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. nih.gov Quantum chemical methods can be employed to calculate the geometry and energy of these transition states, providing a quantitative understanding of the kinetic barriers of a reaction. This analysis is invaluable for predicting reaction outcomes and for designing more efficient synthetic routes.
Conformational Analysis and Stereochemical Predictions
The three-dimensional shape of this compound is not static; it can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds.
Computational methods can systematically explore the conformational landscape of the molecule to locate the global energy minimum and other low-energy conformers. This information is critical because the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional structure. Furthermore, for molecules with chiral centers, computational analysis can help in predicting the relative stabilities of different stereoisomers and understanding the factors that govern stereoselectivity in its reactions.
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study how this compound interacts with other molecules, including solvents or biological macromolecules. nih.govorganica1.org These simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.
By simulating this compound in a solvent, for example, one can understand how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. In a biological context, molecular docking, a type of molecular modeling, could predict how this molecule might bind to the active site of a protein. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms, to calculate the forces between atoms and predict their motion. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Modes)
Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to aid in the assignment of signals to specific atoms within the molecule. nih.gov
Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. nih.gov These calculated frequencies can then be correlated with the peaks observed in an experimental Infrared (IR) spectrum. This allows for a detailed assignment of the vibrational modes of the molecule, providing further confirmation of its structure and bonding characteristics.
Future Research Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of α-aminonitriles, often relying on the Strecker reaction, involves stoichiometric amounts of toxic cyanide reagents. nih.govresearchgate.net Future research must prioritize the development of greener, safer, and more efficient synthetic routes for 4-(Diethylamino)-2-phenylbutyronitrile.
Key areas for investigation include:
Organocatalysis: The use of small organic molecules as catalysts offers an environmentally benign alternative to metal-based catalysts. mdpi.com Research could focus on developing organocatalysts that facilitate the three-component condensation required to form the aminonitrile structure, potentially improving yields and enantioselectivity. mdpi.comresearchgate.net
Biocatalysis: Enzymes, such as aldoxime dehydratases, present a highly sustainable option for nitrile synthesis under mild conditions, avoiding the use of cyanide. mdpi.com Future studies could explore the engineering of enzymes or the discovery of novel biocatalysts capable of synthesizing this compound or its precursors from renewable feedstocks. mdpi.com
Cyanide-Free Methodologies: A significant goal is the complete avoidance of toxic cyanation reagents. nih.govresearchgate.net Research into alternative nitrile sources or novel reaction mechanisms is crucial. For instance, methods utilizing ammonium (B1175870) salts as catalysts and aminoacetonitrile (B1212223) as a starting material represent a greener alternative to the classical Strecker reaction. nih.govresearchgate.net Another approach involves the transition-metal-free α-cyanation of tertiary amines through C-H bond activation, which could be adapted for this specific compound. mdpi.comorganic-chemistry.org
Flow Chemistry: Continuous flow processes can enhance safety, improve heat and mass transfer, and allow for better scalability compared to batch reactions. rsc.org Developing a continuous flow synthesis for this compound could lead to higher efficiency and reproducibility, particularly for industrial-scale production. rsc.orgresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Precursors |
|---|---|---|---|
| Organocatalysis | Avoids toxic metals, potential for high enantioselectivity. mdpi.com | Catalyst design and optimization for the specific substrates. | Aldehydes, amines, cyanide source (e.g., TMSCN). mdpi.com |
| Biocatalysis | Mild reaction conditions, high selectivity, renewable. mdpi.com | Discovering or engineering an enzyme with high activity and stability. | Aldoximes. mdpi.com |
| Cyanide-Free Routes | Enhanced safety, reduced environmental impact. researchgate.net | Developing efficient C-N bond formation methodologies. | Carboxylic acids, amides, alcohols. organic-chemistry.org |
| Flow Chemistry | Improved safety, scalability, and process control. rsc.org | Optimizing reaction conditions (temperature, pressure, flow rate). | Standard synthetic precursors adapted for flow reactors. |
Exploration of Undiscovered Reaction Landscapes and Derivatization Applications
The bifunctional nature of this compound, possessing both a nitrile and a tertiary amine group, makes it a versatile building block for organic synthesis. researchgate.net Future research should aim to explore its reactivity more deeply to generate novel molecular scaffolds.
Potential research avenues include:
Nitrile Group Transformations: The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. libretexts.org Systematic investigation into these transformations under various conditions could yield a library of derivatives with diverse functionalities.
Cyclization Reactions: The strategic placement of the amino and nitrile functionalities could enable intramolecular cyclization reactions to form novel heterocyclic compounds, which are prevalent structures in pharmacologically active molecules.
Reactions involving the α-Carbon: The carbon atom alpha to the phenyl and nitrile groups is activated, presenting opportunities for further functionalization through alkylation or other C-C bond-forming reactions. orgsyn.org
Tertiary Amine Derivatization: The diethylamino group can be oxidized to an N-oxide or quaternized to form ammonium salts, altering the molecule's physicochemical properties such as solubility and polarity.
Advanced Computational Approaches for Predictive Chemical Behavior
Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. mdpi.comscirp.org
Future computational studies on this compound could focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. scirp.orgresearchgate.net This data can provide deep insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. scirp.org
Reaction Mechanism Simulation: Modeling the transition states and energy profiles of potential synthetic and derivatization reactions to predict feasibility, reaction kinetics, and potential byproducts.
Machine Learning Models: Developing predictive models for reaction yields and optimal conditions. princeton.edu By training algorithms on datasets from similar aminonitrile reactions, it may be possible to predict the outcomes for this compound in unexplored reactions, minimizing the need for extensive empirical screening. princeton.edu This approach could guide the synthesis of novel derivatives with desired properties. princeton.edu
| Computational Method | Predicted Properties/Outcomes | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity indices, stability, spectral properties, bond energies. scirp.org | Guides rational design of new reactions and derivatives. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions. | Understanding physical behavior and interactions in different media. |
| Machine Learning (e.g., Random Forest) | Reaction yield prediction, optimization of reaction conditions. princeton.edu | Accelerates discovery by prioritizing high-yield synthetic routes. |
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
The integration of automation and high-throughput experimentation (HTE) has revolutionized chemical synthesis by enabling the rapid execution and analysis of a large number of reactions in parallel. chemrxiv.orgyoutube.com
Applying these technologies to this compound would involve:
Automated Synthesis Platforms: Utilizing robotic systems for the precise handling of reagents to synthesize libraries of derivatives. nih.govinnovationnewsnetwork.com This would allow for a systematic exploration of the effects of different substituents and reaction conditions on the compound's properties.
High-Throughput Screening (HTS): Developing miniaturized, parallel reaction setups to quickly screen a wide range of catalysts, solvents, and temperatures for optimizing the synthesis of the parent compound or its derivatives. youtube.comresearchgate.net
Data-Driven Optimization: Combining HTE with machine learning algorithms to create a closed-loop system where the results of one round of experiments automatically inform the design of the next, leading to a "self-driving lab" for chemical synthesis. youtube.com This approach could rapidly identify optimal conditions for novel reactions involving this compound. bohrium.com
Potential for Derivatization in Specialized Analytical Techniques
Sensitive and selective analytical methods are crucial for studying a compound's applications. Chemical derivatization is a powerful technique used to enhance the detectability of analytes in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govlibretexts.org
Future research could explore novel derivatization strategies for this compound:
Fluorogenic Labeling: Developing new derivatizing agents that react specifically with the tertiary amine or a derivative of the nitrile group to attach a highly fluorescent tag. libretexts.orgacademicjournals.org This would significantly lower the limits of detection in HPLC with fluorescence detection (HPLC-FL). For example, reagents that undergo Suzuki coupling with boronic acid derivatives could be explored if the core structure is modified. nih.gov
Chromatographic Performance Enhancement: Derivatization can be used to modify the polarity of the molecule, improving its retention and peak shape in reverse-phase HPLC. libretexts.org
Mass Spectrometry (MS) Signal Enhancement: Creating derivatives that improve ionization efficiency in electrospray ionization (ESI) or other MS techniques. This is particularly useful for quantitative analysis in complex matrices. academicjournals.org For instance, introducing a permanently charged group via quaternization of the tertiary amine could enhance the ESI-MS signal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
